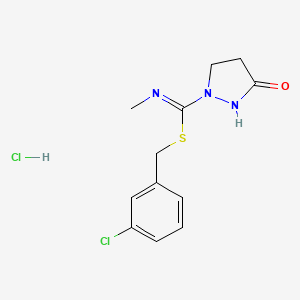

1-(((3-Chlorobenzyl)sulfanyl)(methylimino)methyl)-3-oxotetrahydro-1H-pyrazol-1-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

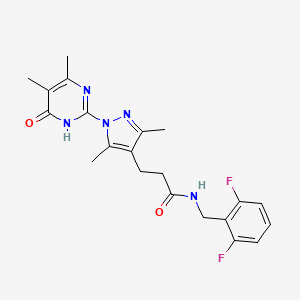

The compound contains a pyrazolium ring, which is a type of heterocyclic compound. It also has a sulfanyl group attached to a benzyl group, which suggests that it could participate in various organic reactions .

Molecular Structure Analysis

The compound has a molecular formula of C12H15Cl2N3OS, an average mass of 320.238 Da, and a monoisotopic mass of 319.031281 Da .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo electrophilic aromatic substitution reactions .Scientific Research Applications

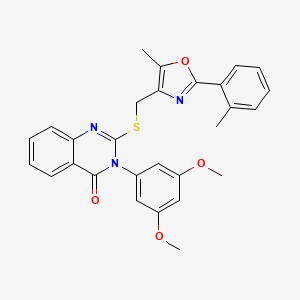

Catalyst in Synthesis Reactions

1-(((3-Chlorobenzyl)sulfanyl)(methylimino)methyl)-3-oxotetrahydro-1H-pyrazol-1-ium chloride and its derivatives have been utilized as catalysts in various synthesis reactions. For instance, it has been used in the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes to synthesize 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating its efficiency and reusability as a homogeneous catalyst (Moosavi‐Zare et al., 2013).

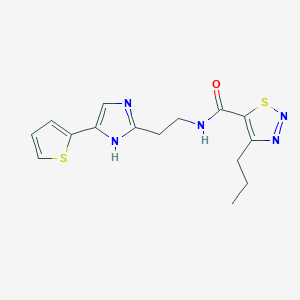

In Chemical Reactions and Structural Analysis

It is involved in various chemical reactions, such as the nitration of 1,4,5-trimethylimidazole 3-oxide and 1-methylpyrazole 2-oxide, showcasing its utility in producing a range of chemical compounds (Ferguson et al., 1977). Additionally, the compound's derivatives have been synthesized and characterized through crystallographic studies, contributing to our understanding of their structural properties (Zhang et al., 2009).

Role in Synthesis of Heterocyclic Compounds

Its derivatives play a significant role in the synthesis of various heterocyclic compounds. For example, the synthesis of novel pyrazole-fused spiro[4H-pyridine-oxindoles] under the catalysis of binary ionic liquids, where derivatives of this compound are essential components (Kalurazi et al., 2017).

Application in Pharmaceutical Research

The compound and its derivatives find applications in pharmaceutical research, particularly in the development of anti-Helicobacter pylori agents. This research contributes to the discovery of new therapeutic compounds with potential applications in treating bacterial infections (Carcanague et al., 2002).

Safety and Hazards

properties

IUPAC Name |

(3-chlorophenyl)methyl N-methyl-3-oxopyrazolidine-1-carboximidothioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS.ClH/c1-14-12(16-6-5-11(17)15-16)18-8-9-3-2-4-10(13)7-9;/h2-4,7H,5-6,8H2,1H3,(H,15,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJMHGVIGVNDGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N1CCC(=O)N1)SCC2=CC(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((3-Chlorobenzyl)sulfanyl)(methylimino)methyl)-3-oxotetrahydro-1H-pyrazol-1-ium chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)